molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5567454
M. Wt: 321.2 g/mol
InChI Key: KDIODOWWJAYQCX-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a phenyl group attached to an oxadiazole ring

Preparation Methods

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.

Mechanism of Action

The mechanism by which 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been found to interfere with the DNA replication process and induce apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other similar compounds, 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a dichlorophenoxy group and an oxadiazole ring. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and overall reactivity, which can lead to variations in their biological and chemical properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIODOWWJAYQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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